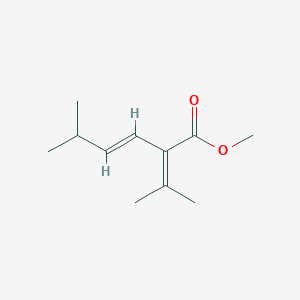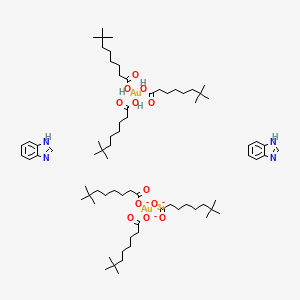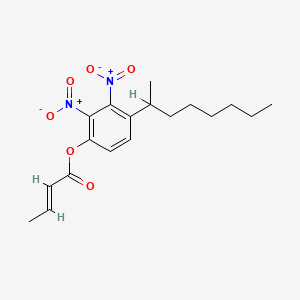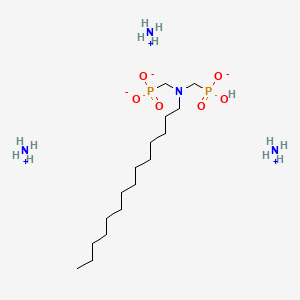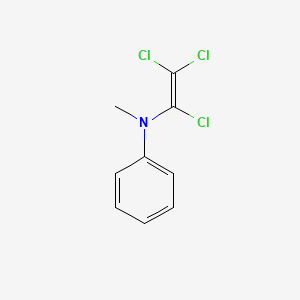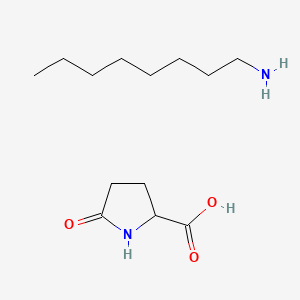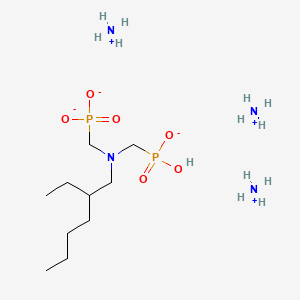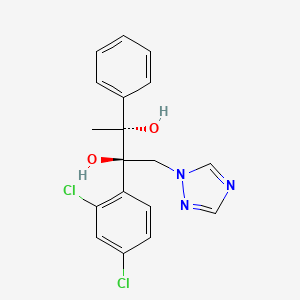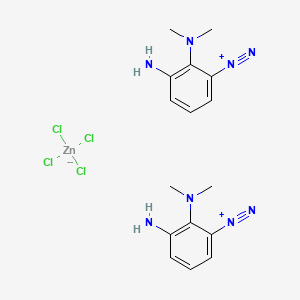
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride: is a chemical compound with the molecular formula C17H28Cl2NO.Cl and a molecular weight of 368.76932 g/mol . It is known for its unique structure, which includes a dichlorophenoxy group attached to a dimethyloctylammonium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride typically involves the reaction of 2,4-dichlorophenol with dimethyloctylamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates .
Biology: In biological research, this compound is used to study the effects of phenoxy compounds on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Mecanismo De Acción
The mechanism of action of ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s dichlorophenoxy group is responsible for its binding affinity, while the dimethyloctylammonium moiety enhances its solubility and cellular uptake.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a longer alkyl chain.
2,4-Dichlorophenoxyethylamine: A compound used in organic synthesis with a similar phenoxy group.
Uniqueness: ((2,4-Dichlorophenoxy)methyl)dimethyloctylammonium chloride stands out due to its unique combination of a dichlorophenoxy group and a dimethyloctylammonium moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93840-58-5 |
|---|---|
Fórmula molecular |
C17H28Cl3NO |
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C17H28Cl2NO.ClH/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LKVRKEFXIWVRRJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





